9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Overview
Description
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine (TBAF-A) is a nucleoside analogue that has been studied extensively in scientific research due to its potential applications in the treatment of various diseases. TBAF-A has been found to have a variety of biochemical and physiological effects, which have been explored in numerous studies.
Scientific Research Applications
Synthesis and Antiviral Activity
A key focus of research on 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine and its derivatives is their synthesis and potential antiviral activity. For instance, Woltermann et al. (2004) developed a novel synthesis method for related compounds, useful as intermediates in antiviral compound synthesis, including 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (FddA), an anti-viral compound (Woltermann, Lapin, Kunnen, Tueting, & Sánchez, 2004). Similarly, Sivets et al. (2009) synthesized derivatives such as 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine, showing potent activity against HIV-1 in human lymphocytes (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).
Chemical Synthesis and Characterization
Farquhar and Smith (1985) synthesized derivatives of 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine, examining their resistance to degradation by various enzymes and their potential biological applications (Farquhar & Smith, 1985). Additionally, Baker et al. (1979) explored the synthesis and evaluation of 2',3'- and 3',5'-di-O-acyl derivatives as antivirals, highlighting the chemical versatility of these compounds (Baker, Haskell, Putt, & Sloan, 1979).
Biological Activity and Potential Applications
Montgomery et al. (1992) investigated the biological activity of 2'-fluoro-2-halo derivatives, demonstrating the effectiveness of these compounds in increasing the lifespan of mice with leukemia, suggesting potential therapeutic applications (Montgomery, Shortnacy-fowler, Clayton, Riordan, & Secrist, 1992). Additionally, Baker et al. (1984) synthesized 2'-O-acyl derivatives, revealing their in vitro activity against herpes type 1 viruses, further emphasizing the compound's antiviral potential (Baker, Kumar, Waites, Arnett, Shannon, Higuchi, & Lambert, 1984).
properties
IUPAC Name |
9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34)/t25-,27-,28+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWNCVDEVBPJK-IIHCQYLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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